3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one
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Overview
Description
3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated ketone with an amine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The dihydrofuranone ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate
- Chromium, (1-aminoethylidene)pentacarbonyl
Uniqueness
3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6F3NO2 |
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Molecular Weight |
193.12 g/mol |
IUPAC Name |
3-ethanimidoyl-4-(trifluoromethyl)furan-2-ol |
InChI |
InChI=1S/C7H6F3NO2/c1-3(11)5-4(7(8,9)10)2-13-6(5)12/h2,11-12H,1H3 |
InChI Key |
REMYMDYLIUNETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)C1=C(OC=C1C(F)(F)F)O |
Origin of Product |
United States |
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